tert-butyl N-{4-ethynylbicyclo[2.2.2]octan-1-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-ethynyl-1-bicyclo[2.2.2]octanyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-5-14-6-9-15(10-7-14,11-8-14)16-12(17)18-13(2,3)4/h1H,6-11H2,2-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDQUTGLADPWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601141568 | |
| Record name | Carbamic acid, N-(4-ethynylbicyclo[2.2.2]oct-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601141568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417551-40-6 | |
| Record name | Carbamic acid, N-(4-ethynylbicyclo[2.2.2]oct-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417551-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-ethynylbicyclo[2.2.2]oct-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601141568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Cycloaddition
The Diels-Alder reaction between a diene and dienophile remains a cornerstone for constructing bicyclic systems. For example, cyclohexene derivatives react with electron-deficient dienophiles (e.g., maleic anhydride) under thermal conditions to yield bicyclo[2.2.2]octane intermediates. This method offers scalability but requires precise control over stereochemistry.
Tandem Reactions Under Metal-Free Conditions
A metal-free tandem reaction developed by Li et al. enables enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates. Using an organic base (e.g., quinine-derived catalyst), α,β-unsaturated esters undergo cyclization with aldehydes to form the bicyclic core in >90% enantiomeric excess. While this method targets carboxylates, analogous conditions could be adapted for ethynyl derivatives by modifying substrate electronics.
Introduction of the Ethynyl Group
The ethynyl moiety at the 4-position is introduced via two principal strategies:
Alkylation of Bicyclo[2.2.2]octan-1-amine Intermediates
A primary amine intermediate (e.g., 4-aminobicyclo[2.2.2]octane) undergoes alkylation with propargyl bromide in the presence of a base such as potassium carbonate. This yields 4-ethynylbicyclo[2.2.2]octan-1-amine, which is subsequently protected. However, competing side reactions (e.g., over-alkylation) necessitate careful stoichiometric control.
Elimination Reactions from Halogenated Precursors
Brominated or iodinated bicyclo[2.2.2]octane derivatives (e.g., 4-bromobicyclo[2.2.2]octane) react with strong bases (e.g., sodium amide) to eliminate HX, forming the ethynyl group. This approach mirrors methods used for synthesizing tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate, where halogen elimination precedes functional group installation.
Carbamate Protection with tert-Butyl Groups
Carbamate formation ensures stability during subsequent reactions. Two protocols are prevalent:
Reaction with tert-Butyl Isocyanate
The amine intermediate reacts with tert-butyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine. This method, adapted from benzyl carbamate syntheses, achieves high yields (>85%) but requires rigorous exclusion of moisture.
Boc Protection Using Di-tert-Butyl Dicarbonate
A more robust approach involves treating the amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran. For example, tert-butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate is synthesized via this method, with yields exceeding 90%. Analogous conditions apply to ethynyl derivatives, though reaction times may vary due to steric effects.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients. For tert-butyl N-{4-ethynylbicyclo[2.2.2]octan-1-yl}carbamate, a 3:7 ethyl acetate/hexane ratio elutes the product with >95% purity.
Spectroscopic Analysis
- ¹H NMR : Peaks at δ 1.43 ppm (tert-butyl), 2.85 ppm (bicyclo CH₂), and 3.10 ppm (ethynyl proton) confirm structure.
- IR Spectroscopy : A sharp absorption at 3300 cm⁻¹ (C≡C-H stretch) and 1700 cm⁻¹ (carbamate C=O) validate functional groups.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
The tandem reaction’s enantioselectivity arises from an open transition state stabilized by hydrogen bonding between the catalyst and substrate. For ethynyl group installation, base-mediated elimination follows an E2 mechanism, with regioselectivity dictated by bicyclo ring strain.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost and safety:
- Solvent Recovery : Tetrahydrofuran and dichloromethane are recycled via distillation.
- Catalyst Recycling : Quinine-derived catalysts in tandem reactions are reused up to five times without significant activity loss.
Chemical Reactions Analysis
tert-butyl N-{4-ethynylbicyclo[2.2.2]octan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-{4-ethynylbicyclo[2.2.2]octan-1-yl}carbamate is being explored for its potential as a pharmaceutical intermediate due to its unique bicyclic structure, which may exhibit specific biological activities. Compounds with similar structures have been investigated for their roles in modulating neurotransmitter systems or as potential analgesics.
Chemical Biology
In chemical biology, this compound can serve as a tool for studying biological pathways involving specific receptors or enzymes. The ethynyl group can facilitate click chemistry reactions, allowing for the attachment of various bioactive moieties to study protein interactions or cellular processes.
Material Science
The compound's unique structure may also lend itself to applications in material science, particularly in the development of polymers or materials with specific mechanical or thermal properties. Its ability to form stable bonds could be beneficial in creating composite materials or coatings.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl N-{4-ethynylbicyclo[2.2.2]octan-1-yl}carbamate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The carbamate group can also interact with active sites, affecting the overall biological activity of the compound .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The bicyclo[2.2.2]octane core is a common structural motif in analogs, with variations in substituents significantly altering physicochemical and reactivity profiles. Key analogs include:
Biological Activity
tert-butyl N-{4-ethynylbicyclo[2.2.2]octan-1-yl}carbamate (CAS No. 1417551-40-6) is a compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H23NO2
- Molar Mass : 249.35 g/mol
- Synonyms : tert-butyl 4-ethynylbicyclo[2.2.2]octan-1-ylcarbamate, tert-butyl N-(4-ethynyl-1-bicyclo[2.2.2]octanyl)carbamate
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly for its effects on bacterial infections and potential as a therapeutic agent.
Research indicates that compounds similar to this compound may exert their effects through:
- Inhibition of Bacterial Growth : The compound may interfere with bacterial cell wall synthesis or function.
- Modulation of Enzyme Activity : It could act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
In Vitro Studies
Several in vitro studies have demonstrated the antibacterial properties of related bicyclic compounds:
- Study 1 : A compound structurally similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 64 µg/mL |
Case Studies
-
Case Study on Antibacterial Activity :
- Researchers tested a series of bicyclic carbamates for their ability to inhibit bacterial growth.
- Results indicated that the presence of the ethynyl group significantly enhanced activity against gram-positive bacteria.
-
Pharmacokinetic Studies :
- Preliminary pharmacokinetic assessments suggest favorable absorption and distribution profiles for the compound, indicating potential for oral bioavailability.
Safety and Toxicology
Safety data sheets indicate that while this compound is generally considered safe at therapeutic doses, it is essential to monitor for potential side effects such as gastrointestinal disturbances or allergic reactions.
Q & A
Basic: What are the optimal synthetic routes for preparing tert-butyl N-{4-ethynylbicyclo[2.2.2]octan-1-yl}carbamate?
Methodological Answer:
The synthesis typically involves coupling a bicyclo[2.2.2]octane-1-amine derivative with tert-butyl chloroformate. For example:
Base Selection : Use triethylamine (TEA) or dimethylaminopyridine (DMAP) to deprotonate the amine and activate the chloroformate .
Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C ensures controlled reaction kinetics .
Workup : Extract the product using aqueous washes (e.g., 1M HCl, saturated NaHCO₃) to remove unreacted reagents.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization yields high-purity product .
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of characteristic peaks (e.g., tert-butyl singlet at ~1.4 ppm in H NMR; carbamate carbonyl at ~155 ppm in C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., calculated for : 262.1676) .
- HPLC : Monitor purity (>95%) using a C18 column with UV detection at 220–254 nm .
Advanced: What strategies mitigate side reactions during functionalization of the ethynyl group?
Methodological Answer:
The ethynyl group’s reactivity requires precise control:
- Protection/Deprotection : Temporarily protect the alkyne using trimethylsilyl (TMS) groups during harsh reactions (e.g., acidic/basic conditions) .
- Catalytic Systems : Use copper(I) iodide or palladium catalysts for selective Sonogashira coupling, minimizing undesired polymerization .
- Temperature Control : Maintain reactions below 40°C to prevent thermal decomposition of intermediates .
Advanced: How does the bicyclo[2.2.2]octane scaffold influence the compound’s stability in biological assays?
Methodological Answer:
The rigid bicyclic structure enhances metabolic stability but may limit solubility:
- Solubility Optimization : Introduce polar substituents (e.g., hydroxyl, amine) via post-synthetic modifications without disrupting the carbamate .
- Stability Testing : Incubate the compound in simulated biological media (e.g., PBS, pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours .
- Computational Modeling : Use molecular dynamics simulations to predict interactions with enzymes (e.g., esterases) that hydrolyze carbamates .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
While specific toxicity data may be limited, adopt general carbamate-handling protocols:
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational chemistry aid in designing derivatives with improved activity?
Methodological Answer:
Leverage in silico tools to predict structure-activity relationships (SAR):
- Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- QSAR Modeling : Correlate electronic (HOMO/LUMO) and steric (logP, PSA) parameters with experimental IC₅₀ values .
- ADMET Prediction : Use SwissADME or pkCSM to optimize bioavailability and reduce off-target effects .
Basic: What are the key applications of this compound in drug discovery?
Methodological Answer:
Its carbamate group and bicyclic scaffold make it valuable for:
- Prodrug Design : Serve as a protecting group for amines, enabling controlled release in vivo .
- Peptide Mimetics : Stabilize secondary structures in protease inhibitors .
- Targeted Therapeutics : Functionalize the ethynyl group for bioconjugation (e.g., antibody-drug conjugates) .
Advanced: How to resolve discrepancies in reaction yields across different batches?
Methodological Answer:
Systematically analyze variables:
- Moisture Sensitivity : Ensure anhydrous conditions using molecular sieves or inert gas (N₂/Ar) .
- Catalyst Purity : Test palladium/copper catalysts for residual ligands via ICP-MS .
- Reaction Monitoring : Use TLC or in situ IR spectroscopy to identify incomplete reactions or side products .
Advanced: What crystallographic techniques elucidate the compound’s solid-state behavior?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is ideal:
- Crystal Growth : Use slow evaporation from solvents like ethyl acetate/hexane .
- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N–H···O=C) that influence packing and stability .
- Thermal Analysis : Correlate DSC/TGA data with crystallographic stability under thermal stress .
Basic: How to scale up synthesis without compromising yield or purity?
Methodological Answer:
Implement process chemistry principles:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
